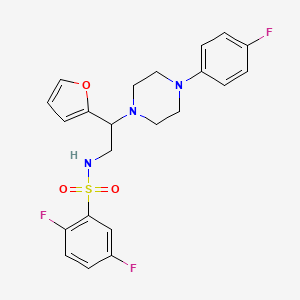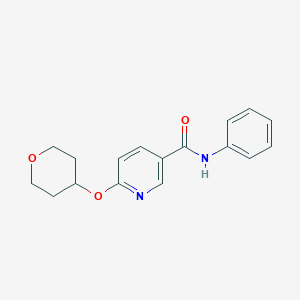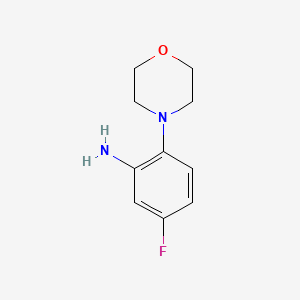
2-Cyclobutyl-2-hydroxy-N,N-dimethylethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclobutyl-2-hydroxy-N,N-dimethylethanesulfonamide is a chemical compound with the molecular formula C8H17NO3S and a molecular weight of 207.29 g/mol . It is characterized by the presence of a cyclobutyl group, a hydroxy group, and a sulfonamide group. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-2-hydroxy-N,N-dimethylethanesulfonamide typically involves the reaction of cyclobutyl ketone with N,N-dimethylethanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclobutyl-2-hydroxy-N,N-dimethylethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclobutyl ketone or cyclobutyl carboxylic acid.
Reduction: Formation of N,N-dimethylcyclobutylamine.
Substitution: Formation of cyclobutyl halides or alkyl derivatives.
Applications De Recherche Scientifique
2-Cyclobutyl-2-hydroxy-N,N-dimethylethanesulfonamide is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cyclobutyl-2-hydroxy-N,N-dimethylethanesulfonamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclobutyl-2-hydroxyethanesulfonamide: Lacks the N,N-dimethyl groups, resulting in different chemical properties.
2-Cyclobutyl-2-hydroxy-N-methylethanesulfonamide: Contains only one methyl group on the nitrogen, leading to variations in reactivity and biological activity.
Uniqueness
2-Cyclobutyl-2-hydroxy-N,N-dimethylethanesulfonamide is unique due to the presence of both cyclobutyl and N,N-dimethyl groups, which confer specific steric and electronic properties. These properties make it a valuable compound for various research applications and differentiate it from other similar compounds .
Propriétés
IUPAC Name |
2-cyclobutyl-2-hydroxy-N,N-dimethylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S/c1-9(2)13(11,12)6-8(10)7-4-3-5-7/h7-8,10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWVHJHFPYAHSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC(C1CCC1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-Amino-3-methoxycarbonylpyrrolo[3,2-b]quinoxalin-1-yl)-2-hydroxybenzoic acid](/img/structure/B3000462.png)



![N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3000468.png)




![2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol](/img/structure/B3000477.png)

![2-[3-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B3000479.png)
